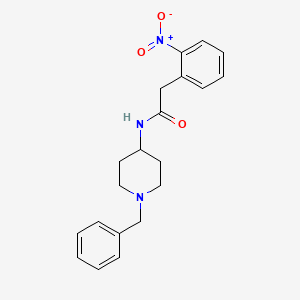
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-4-fluorobenzyl)piperazine
説明
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-chloro-4-fluorobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCFP or BCFP-4 and is synthesized through a series of chemical reactions.
科学的研究の応用
BCFP-4 has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. BCFP-4 has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of BCFP-4 is not fully understood. However, it has been suggested that BCFP-4 acts on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. BCFP-4 has also been found to have an inhibitory effect on the activity of certain enzymes that play a role in the inflammatory response.
Biochemical and Physiological Effects:
BCFP-4 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. BCFP-4 has also been found to have an inhibitory effect on the growth of cancer cells in vitro. In addition, BCFP-4 has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using BCFP-4 in lab experiments is its potential therapeutic applications. BCFP-4 has been found to have anti-inflammatory, analgesic, and anti-cancer properties, which makes it a potential candidate for the development of new therapeutics. However, one of the limitations of using BCFP-4 in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of BCFP-4. One of the future directions is the development of new drug delivery systems to improve the solubility and bioavailability of BCFP-4. Another future direction is the study of the pharmacokinetics and pharmacodynamics of BCFP-4 in animal models. Furthermore, the potential therapeutic applications of BCFP-4 in neurological disorders such as Alzheimer's and Parkinson's disease warrant further investigation. Finally, the development of new analogs of BCFP-4 with improved pharmacological properties is an area of ongoing research.
Conclusion:
In conclusion, BCFP-4 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCFP-4 has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Although there are limitations to using BCFP-4 in lab experiments, there are several future directions for the study of this compound.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c20-16-10-15(21)3-1-14(16)11-22-5-7-23(8-6-22)19(24)13-2-4-17-18(9-13)26-12-25-17/h1-4,9-10H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLAGDMBOKUFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4180663.png)
![2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4180665.png)
![4-[(2-furoylamino)methyl]benzoic acid](/img/structure/B4180671.png)

![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B4180680.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4180685.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide](/img/structure/B4180693.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]indoline](/img/structure/B4180705.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4180732.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180748.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4180757.png)